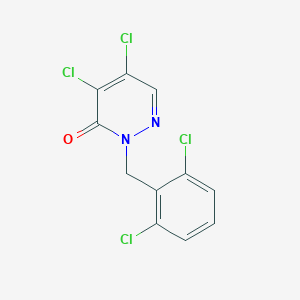

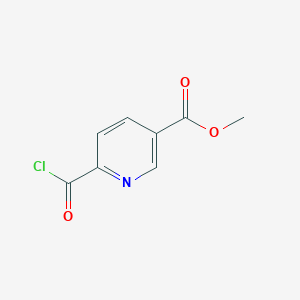

Methyl 6-(chlorocarbonyl)nicotinate

Descripción general

Descripción

Synthesis Analysis

The synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, a closely related compound, demonstrates a safe and economical approach. The key process involves the trifluoromethylation of an aryl iodide using a cost-effective system, which is crucial for the large-scale production of related compounds (Mulder et al., 2013).

Molecular Structure Analysis

In molecular structure analysis, X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy are often employed to confirm the structure of synthesized compounds. For example, a novel ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was successfully synthesized, with its structure determined in detail through XRD, GC–MS analysis, elemental analysis, and NMR spectroscopy (Zhou et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving methyl nicotinate derivatives often result in compounds with significant biological activity. For instance, the synthesis and antinociceptive activity of methyl nicotinate, prepared through esterification of nicotinic acid, demonstrate the chemical's potential in biomedical applications (Erharuyi et al., 2015).

Physical Properties Analysis

The physical properties, such as melting points and solubility, are critical for understanding the compound's behavior in different environments and its applicability in various chemical processes. The synthesis of related nicotinate esters, achieved through a multistep reaction sequence, provides insight into the modification of physical properties via chemical transformation (Paine, 1987).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are essential for determining the compound's suitability for specific applications. The synthesis and characterization of new oxadiazoline derivatives bearing a 6-methylpyridine moiety, synthesized from 6-methyl nicotinate, highlight the compound's versatility and potential for generating molecules with desirable chemical properties (Shyma et al., 2013).

Aplicaciones Científicas De Investigación

Intermediate in Anti-Infective Agent Synthesis : It's used as an intermediate in the synthesis of novel anti-infective agents. A safe and economical synthesis method involving trifluoromethylation has been developed, emphasizing cost-effectiveness and safety (Mulder et al., 2013).

Antinociceptive Activity : Methyl nicotinate has shown effective peripheral and central antinociceptive activity in mice, indicating its potential use in pain relief (Erharuyi et al., 2015).

Cutaneous Penetration and Sensitive Skin : Studies have found that methyl nicotinate's cutaneous penetration can be used to assess skin penetration of chemicals in individuals with sensitive skin (Issachar et al., 1998).

Nicotinamide N-Methyltransferase (NNMT) Inhibition : NNMT plays a vital role in physiology and pathophysiology, and its inhibition by compounds like methyl 6-(chlorocarbonyl)nicotinate has been studied for potential therapeutic uses (Babault et al., 2018).

Enhancing Peripheral Blood Collection : It has been explored for its ability to enhance peripheral blood collection, making it a potential tool for patients with difficulties in providing venous blood samples (Zhu et al., 2022).

Synthesis of Bridged Nicotinates : Methyl 6-(chlorocarbonyl)nicotinate is used in the synthesis of various bridged nicotinates, which are important for pharmacological studies (Kanomata et al., 2006).

Topical Drug Delivery : Its role in enhancing the efficacy of topical drug delivery systems, such as in the case of niflumic acid, has been investigated (Bolzinger et al., 1998).

Mechanism of Cutaneous Erythema : Studies have explored how methyl nicotinate induces cutaneous erythema, which is significant in understanding skin reactions and possibly in dermatological therapeutics (Wilkin et al., 1985).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Methyl 6-(chlorocarbonyl)nicotinate is a derivative of nicotinic acid, also known as niacin . It is likely to interact with the same targets as niacin, which are primarily nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in the transmission of signals in the nervous system .

Mode of Action

This compound is strictly locally-acting due to its short half-life . The interaction with its targets likely results in changes in cellular signaling and physiological responses.

Biochemical Pathways

The biochemical pathways affected by Methyl 6-(chlorocarbonyl)nicotinate are likely similar to those of niacin and its derivatives. Niacin is involved in numerous metabolic processes, including the regulation of lipid metabolism . It’s also worth noting that nicotine biosynthesis, especially the steps involved in pyrrolidine and pyridine formation, evolved through repeated duplication of primary pathways .

Pharmacokinetics

A related compound, 6-methylnicotine, has been shown to have similar aerosol transfer efficiency to nicotine . This suggests that Methyl 6-(chlorocarbonyl)nicotinate may also have similar absorption, distribution, metabolism, and excretion (ADME) properties, impacting its bioavailability.

Result of Action

Given its structural similarity to niacin and other nicotinic acid derivatives, it may have similar effects, such as peripheral vasodilation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 6-(chlorocarbonyl)nicotinate. For instance, factors such as pH, temperature, and the presence of other substances can affect its stability and activity . .

Propiedades

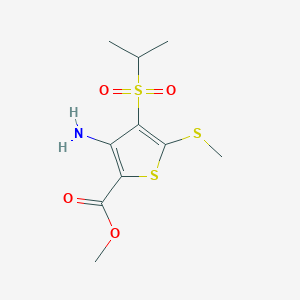

IUPAC Name |

methyl 6-carbonochloridoylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3/c1-13-8(12)5-2-3-6(7(9)11)10-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGOPLLTIUPDDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609441 | |

| Record name | Methyl 6-(chlorocarbonyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

169124-35-0 | |

| Record name | Methyl 6-(chlorocarbonyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B66604.png)

![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B66606.png)

![3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B66613.png)

![3-Oxabicyclo[3.1.0]hexane-1-carboxylicacid,4-methyl-2-oxo-,[1S-(1alpha,4alpha,5alpha)]-(9CI)](/img/structure/B66622.png)